An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodobenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-iodobenzaldehyde, also known as 5-iodosalicylaldehyde, is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an iodine substituent on the benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex organic molecules, including Schiff bases, heterocyclic compounds, and metal complexes. These derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their potential biological activities and diverse applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 2-Hydroxy-5-iodobenzaldehyde.
Chemical and Physical Properties
2-Hydroxy-5-iodobenzaldehyde is a solid at room temperature, typically appearing as a white to light yellow or orange powder or crystalline solid[1][2][3]. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1761-62-2 | [1][3][4] |
| Molecular Formula | C₇H₅IO₂ | [4] |
| Molecular Weight | 248.02 g/mol | [4] |
| Appearance | White to light yellow to light orange powder or crystal | [1][2][3] |
| Melting Point | 98-102 °C | [1][2][3] |
| Purity | >95.0% (GC) | [1][2][3] |
| Storage | Room temperature, in a cool and dark place, under inert gas | [1][2][3] |
| Sensitivity | Air and light sensitive | [1][2] |
Spectroscopic Data
The structural elucidation of 2-Hydroxy-5-iodobenzaldehyde is confirmed through various spectroscopic techniques.
Mass Spectrometry
The mass spectrum of 2-Hydroxy-5-iodobenzaldehyde confirms its molecular weight. The molecular ion peak (M+) is observed at m/z 248, corresponding to the molecular formula C₇H₅IO₂[5].
Infrared (IR) Spectroscopy
-
A broad O-H stretching band for the phenolic hydroxyl group.
-
A C-H stretching band for the aldehydic proton.
-
A strong C=O stretching band for the aldehyde carbonyl group.
-
C=C stretching bands for the aromatic ring.
-
A C-I stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data with definitive peak assignments for 2-Hydroxy-5-iodobenzaldehyde are not explicitly provided in the searched results. However, based on the analysis of related compounds, the following assignments can be predicted.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet | 1H | Phenolic -OH |
| ~9.8 | Singlet | 1H | Aldehydic -CHO |
| ~7.9 | Doublet | 1H | Aromatic H |
| ~7.7 | Doublet of doublets | 1H | Aromatic H |
| ~7.0 | Doublet | 1H | Aromatic H |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~195 | Aldehyde C=O |
| ~160 | Aromatic C-OH |
| ~145 | Aromatic C-I |
| ~140 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~120 | Aromatic C-CHO |
| ~118 | Aromatic C-H |
| ~85 | Aromatic C-I |
Synthesis and Purification
Synthesis Protocol
A common method for the synthesis of 2-Hydroxy-5-iodobenzaldehyde is the iodination of salicylaldehyde using N-iodosuccinimide (NIS) as the iodinating agent.
General Procedure:
-
Dissolve salicylaldehyde in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane.
-
To this stirred solution, add N-iodosuccinimide (NIS).
-
The reaction mixture is stirred at room temperature or under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified.
Purification Protocols
Recrystallization: Recrystallization is a common technique for purifying solid organic compounds.
-
Dissolve the crude 2-Hydroxy-5-iodobenzaldehyde in a minimum amount of a suitable hot solvent (e.g., ethanol, aqueous ethanol).
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, which will induce crystallization.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.
Column Chromatography: For separating mixtures with components of different polarities, column chromatography is a highly effective method.
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a glass column.
-
The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.
-
A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is passed through the column to elute the components.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent from the combined pure fractions is then evaporated to yield the purified 2-Hydroxy-5-iodobenzaldehyde[6][7][8][9].
References
- 1. rsc.org [rsc.org]
- 2. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]
- 3. 2-Hydroxy-5-iodobenzaldehyde | 1761-62-2 | TCI AMERICA [tcichemicals.com]
- 4. 5-Iodosalicylaldehyde | C7H5IO2 | CID 252612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgsyn.org [orgsyn.org]
